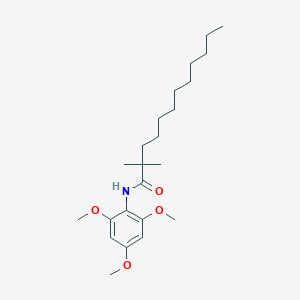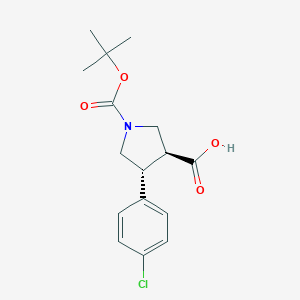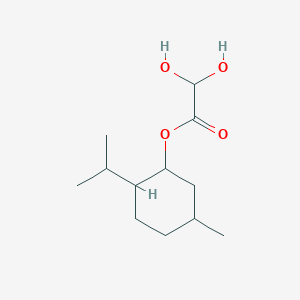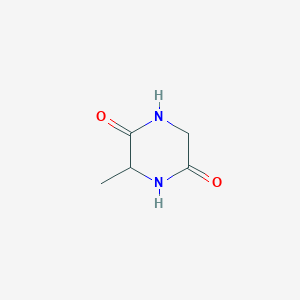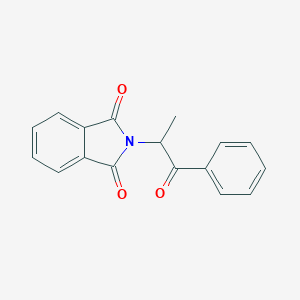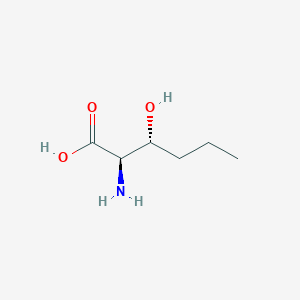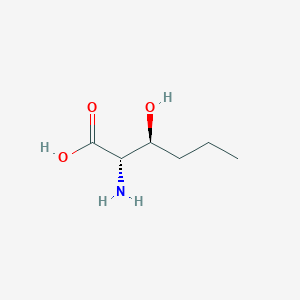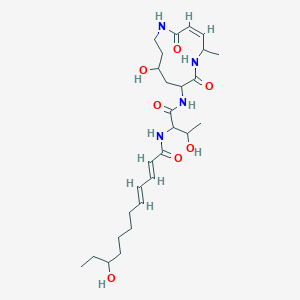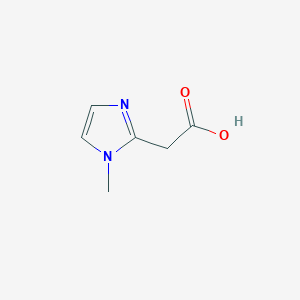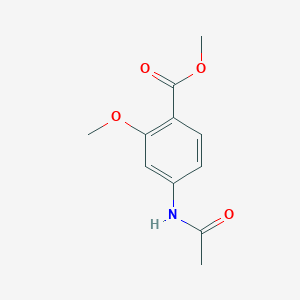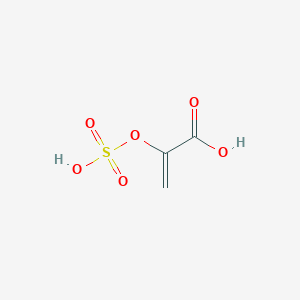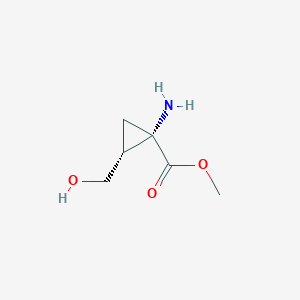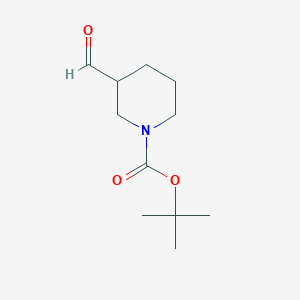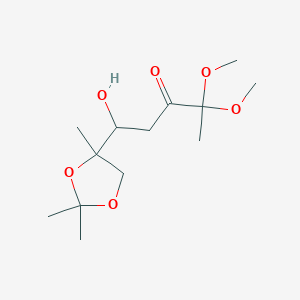
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one, also known as HDMTP, is a chemical compound with potential applications in scientific research. HDMTP is a white solid that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
作用機序
The exact mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is not well understood, but it is thought to act by inhibiting enzymes involved in cellular processes. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by disrupting the fungal cell wall.
生化学的および生理学的効果
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been shown to induce apoptosis in cancer cells and disrupt the fungal cell wall. In addition, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one in lab experiments is its relatively simple synthesis method. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is also stable and can be stored for long periods of time. However, one limitation of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may not be effective against all types of cancer cells or fungi, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. One area of interest is the development of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one derivatives with improved anticancer and antifungal activity. Additionally, further research is needed to fully understand the mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one and its potential applications in the treatment of neurodegenerative diseases. Finally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may have potential applications in the development of new organic chemistry reactions.
合成法
The synthesis of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of a base, followed by the addition of 3-bromopentan-2-one. The resulting product is then hydrolyzed to yield 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer and antifungal activity, and may also have potential as an antibacterial and antiviral agent. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been used as a reagent in organic chemistry reactions.
特性
CAS番号 |
123920-07-0 |
|---|---|
製品名 |
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
分子式 |
C13H24O6 |
分子量 |
276.33 g/mol |
IUPAC名 |
1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
InChI |
InChI=1S/C13H24O6/c1-11(2)18-8-12(3,19-11)9(14)7-10(15)13(4,16-5)17-6/h9,14H,7-8H2,1-6H3 |
InChIキー |
LTFVCFUDXMOAPI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
正規SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
同義語 |
3-Pentanone, 1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-, (R*,S*)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



